6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Sourcing a reliable bromo-pyrrolopyrazinone intermediate for kinase inhibitor SAR often means inconsistent purity and limited availability. 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one (≥98% purity) resolves this as a validated intermediate for tankyrase and kinase inhibitor synthesis. • C6-Br enables regioselective Suzuki, Buchwald, and other cross-couplings for rapid analog generation. • Validated in patent literature for potent tankyrase inhibitors. • Consistent batch quality ensures reproducible yields in hit-to-lead optimization. Bulk quantities available with global shipping.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 1262630-80-7
Cat. No. B2460644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one
CAS1262630-80-7
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1=CN2C(=CC=C2Br)C(=O)N1
InChIInChI=1S/C7H5BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-4H,(H,9,11)
InChIKeyCJZLWXFTZXECJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1262630-80-7) Core Scaffold and Procurement Profile


6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1262630-80-7, C7H5BrN2O, MW 213.03) is a heterocyclic building block featuring a bromine substituent at the 6-position of the fused pyrrolo[1,2-a]pyrazin-1(2H)-one core . This scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of kinase inhibitors, PARP inhibitors, and other bioactive molecules [1]. Its primary utility lies in its role as a synthetic precursor, where the C6 bromine atom acts as a reactive handle for cross-coupling reactions to generate diverse, substituted derivatives for drug discovery programs [2].

Why Generic Pyrrolopyrazinone Substitution Fails for 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one in Drug Discovery


Substituting 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one with other pyrrolo[1,2-a]pyrazin-1(2H)-one analogs is not straightforward due to the unique reactivity and selectivity imparted by the specific 6-bromo substitution pattern. The bromine atom is not merely a placeholder; it is a key functional handle that enables regioselective cross-coupling chemistry essential for the synthesis of complex, patentable analogs [1]. Alternative halogen or non-halogenated analogs lack this precise reactivity profile, which can lead to different reaction outcomes, lower yields, or an inability to access specific downstream targets. Furthermore, the 6-bromo derivative is a specific intermediate in the synthesis of tankyrase inhibitors and other kinase inhibitors, where its presence is critical for the final compound's activity [2]. Using a different starting material would necessitate a different synthetic route, potentially impacting the overall efficiency and cost of the program.

Quantitative Differentiation Guide for 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one in Procurement Decisions


Regioselective Reactivity: C6 Bromine as a Cross-Coupling Handle

The C6 bromine atom in 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one enables specific, high-value cross-coupling reactions that are not possible with the non-brominated analog (pyrrolo[1,2-a]pyrazin-1(2H)-one) or other regioisomers. For example, the Genentech patent explicitly utilizes 6-bromo-3-(4-methoxy-phenyl)-2H-pyrrolo[1,2-a]pyrazin-1-one as a key intermediate, demonstrating the bromine's role in subsequent modifications [1]. This regioselective reactivity is a primary differentiator for procurement, as it directly enables the synthesis of specific, complex molecular architectures.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Validated Intermediate for Tankyrase Inhibitor Synthesis

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one serves as a direct precursor to the synthesis of 6-bromo-3-(4-methoxy-phenyl)-2H-pyrrolo[1,2-a]pyrazin-1-one, a compound specifically claimed as an intermediate in the synthesis of potent tankyrase inhibitors by Genentech [1]. Tankyrase inhibition is a validated therapeutic strategy in oncology, and this compound is integral to that specific chemical series. While the patent does not disclose IC50 values for the target compound itself, its use in this context differentiates it from other pyrrolopyrazinones that are not implicated in this pathway.

Oncology Tankyrase Inhibitors Wnt Signaling

Core Scaffold for Diverse Kinase Inhibitor Programs

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, particularly when halogenated, is a known privileged structure for kinase inhibition [1]. The 6-bromo derivative represents a versatile starting point for generating focused libraries targeting various kinases, including PIM kinases and Cdc7 [REFS-1, REFS-2]. Its differentiation lies in its balance of reactivity and stability as a core fragment, allowing for rapid analoging compared to less reactive or more complex alternatives.

Kinase Inhibition Drug Discovery Scaffold Hopping

High Purity Specifications for Reproducible Research

Reputable vendors offer 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one with a purity of ≥98% (HPLC) . This high level of purity is crucial for minimizing side reactions and ensuring reproducibility in multi-step synthetic sequences or in biological assays where trace impurities can confound results. While this is a standard for many building blocks, it remains a critical quantitative specification for procurement.

Quality Control Reproducibility Chemical Procurement

High-Impact Application Scenarios for 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one in Research and Industry


Synthesis of Novel Tankyrase Inhibitors for Oncology Research

Researchers focused on developing new tankyrase inhibitors for cancer therapy should prioritize this compound as a key synthetic intermediate. Its use is validated in patent literature for generating potent tankyrase inhibitors [1]. The bromine atom allows for the installation of various aryl or heteroaryl groups via cross-coupling, enabling the exploration of structure-activity relationships (SAR) around the pyrrolopyrazinone core.

Generation of Focused Kinase Inhibitor Libraries

Medicinal chemistry teams aiming to rapidly generate diverse kinase inhibitor libraries can use 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one as a central building block. The scaffold is a recognized pharmacophore for kinase inhibition [2]. Its reactivity allows for parallel synthesis of numerous analogs, accelerating the hit-to-lead and lead optimization phases of drug discovery programs targeting kinases like PIM, Cdc7, or others.

Development of Novel Synthetic Methodologies

Organic chemists developing new cross-coupling or C-H activation methodologies can employ this compound as a well-defined, commercially available substrate. Its unique bicyclic structure and reactive bromine handle make it a useful probe for testing the scope and limitations of new catalytic systems, particularly those involving challenging heterocyclic substrates [3].

Quality Control in Pharmaceutical Intermediate Supply Chains

Procurement specialists and QC analysts in pharmaceutical companies can rely on the specified purity (≥98%) of this compound to ensure batch-to-batch consistency in GLP or GMP-like research settings. Using a high-purity standard minimizes the risk of unknown impurities affecting downstream synthetic yields or the results of sensitive biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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